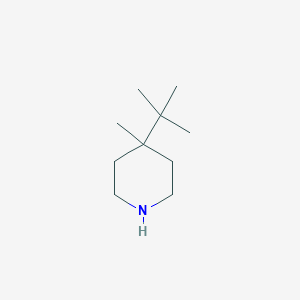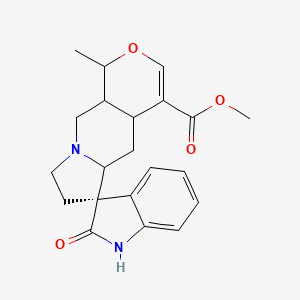
Uncarin C; Uncarine C; allo-Pteropodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is specifically isolated from the plant Uncaria tomentosa, commonly known as “Cat’s claw.” This plant has been traditionally used in medicine for its cytostatic, anti-inflammatory, and antimutagenic properties . Uncarin C has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Uncarin C is primarily based on the extraction from natural sources. The bark or root of Uncaria tomentosa is harvested, dried, and ground into a powder. This powder is then subjected to solvent extraction, and the resulting extract is purified using chromatographic methods to isolate Uncarin C .
Analyse Des Réactions Chimiques
Types of Reactions
Uncarin C undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving Uncarin C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uncarin C can lead to the formation of oxindole derivatives, while reduction may yield dihydro derivatives .
Applications De Recherche Scientifique
Uncarin C has a wide range of scientific research applications:
Mécanisme D'action
Uncarin C exerts its effects through various molecular targets and pathways. It has been shown to modulate the function of muscarinic M1 and 5-HT2 receptors, which are involved in neurotransmission . Additionally, Uncarin C exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage . Its cytostatic effects are attributed to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways .
Comparaison Avec Des Composés Similaires
Uncarin C is part of a group of alkaloids isolated from Uncaria tomentosa. Similar compounds include:
Isopteropodine (Uncarine E): Another oxindole alkaloid with similar biological activities.
Mitraphylline: Known for its anti-inflammatory and immunomodulatory effects.
Speciophylline (Uncarine D): Exhibits cytotoxic effects on tumor cell lines.
Uncarine F: Demonstrates potent anti-proliferative activity.
Uncarin C is unique due to its specific receptor modulation and antioxidant properties, making it a valuable compound for further research and therapeutic development.
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
methyl (6R)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12?,13?,14?,18?,21-/m1/s1 |
Clé InChI |
JMIAZDVHNCCPDM-OGZZPJNVSA-N |
SMILES isomérique |
CC1C2CN3CC[C@]4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
SMILES canonique |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
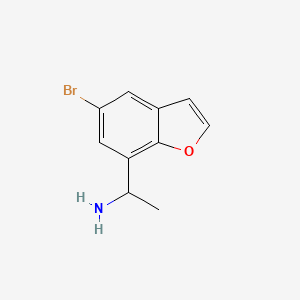
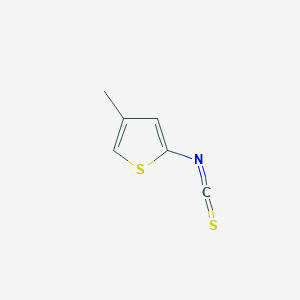
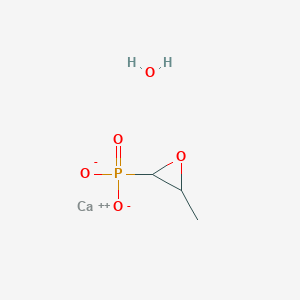
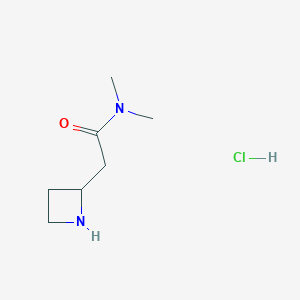
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14781051.png)
![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)
![6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B14781069.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
